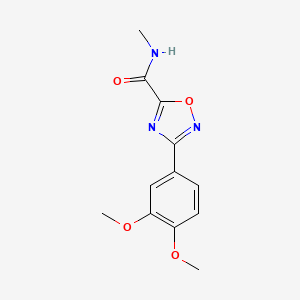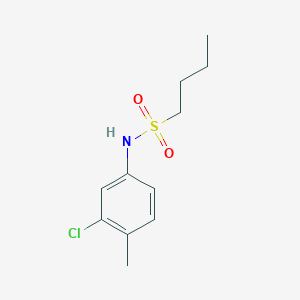
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was initially developed as a vascular disrupting agent, but subsequent research has shown that it also has immune-stimulatory effects that may be useful in cancer treatment. In
作用机制
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to work through a combination of vascular disrupting and immune-stimulatory effects. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce the production of cytokines such as TNF-α and IFN-γ, which are known to have anti-tumor effects. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to activate the STING pathway, which is involved in the production of type I interferons and other immune-stimulatory molecules.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and immune-stimulatory effects, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce oxidative stress and apoptosis in cancer cells. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One advantage of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential anti-cancer properties. However, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have limited clinical efficacy, which may limit its usefulness in cancer treatment. Additionally, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to have toxicity issues, particularly in the liver, which may limit its clinical use.
未来方向
Despite the limitations of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, there are a number of potential future directions for research on this molecule. One area of research could focus on the development of new analogs of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide that have improved efficacy and reduced toxicity. Another area of research could focus on the combination of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide with other anti-cancer agents to improve its clinical efficacy. Finally, research could focus on the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide.
合成方法
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This intermediate is then reacted with methyl chloroformate and triethylamine to form the N-methyl carbamate. The final step involves the reaction of the N-methyl carbamate with phosgene to form 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide.
科学研究应用
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential anti-cancer properties. Initial studies showed that 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide had potent vascular disrupting activity, which led to the development of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide as a potential anti-cancer agent. Subsequent research has shown that 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide also has immune-stimulatory effects that may be useful in cancer treatment.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-13-11(16)12-14-10(15-19-12)7-4-5-8(17-2)9(6-7)18-3/h4-6H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVDOEVGUOBWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)

![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![3-methyl-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5400592.png)
![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5400614.png)


![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)